molecular formula C14H16Cl2N2O2 B3848480 N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide

N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide

Cat. No. B3848480
M. Wt: 315.2 g/mol
InChI Key: HHYGDNYIXLLHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide, also known as DCDPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the cyclopentyl series of amides and has been shown to have unique properties that make it a promising tool for scientific investigations.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide involves its ability to selectively bind to certain proteins and enzymes in the body. This binding can result in changes to the activity of these proteins, which can then lead to changes in physiological processes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects in the body. These effects include changes to ion channel activity, alterations in neurotransmitter release, and changes to cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a useful tool for studying specific physiological processes. However, one limitation of using N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide is that it can be difficult to obtain in highly pure form, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide. One area of interest is the study of ion channels and their role in various diseases, such as epilepsy and Parkinson's disease. Additionally, N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide may have potential applications in drug development, particularly in the development of new treatments for neurological disorders. Further research is needed to fully understand the potential benefits and limitations of using N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide in these areas.

Scientific Research Applications

N-cyclopentyl-N'-(2,4-dichlorobenzyl)ethanediamide has been used in a variety of scientific research applications due to its ability to selectively bind to certain proteins and enzymes. This compound has been shown to be particularly useful in the study of ion channels and their role in various physiological processes.

properties

IUPAC Name

N'-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-10-6-5-9(12(16)7-10)8-17-13(19)14(20)18-11-3-1-2-4-11/h5-7,11H,1-4,8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYGDNYIXLLHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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